molecular formula C7H8BrCl2N B2865946 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride CAS No. 2126177-27-1

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride

Cat. No.: B2865946
CAS No.: 2126177-27-1
M. Wt: 256.95
InChI Key: DIODDNQGZVTVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a methyl group

Scientific Research Applications

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The safety information for 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H332, H335. The precautionary statements include P261, P280, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride typically involves halogenation reactions. One common method includes the bromination of 3-methylpyridine followed by chloromethylation. The reaction conditions often involve the use of bromine and chloromethylating agents under controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The final product is usually purified through crystallization or distillation to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloropyridine: Similar in structure but lacks the methyl group.

    3-Methyl-2-chloropyridine: Similar but lacks the bromine atom.

    2-Bromo-3-methylpyridine: Similar but lacks the chloromethyl group.

Uniqueness

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride is unique due to the specific combination of bromine, chlorine, and methyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-5-(chloromethyl)-3-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-5-2-6(3-9)4-10-7(5)8;/h2,4H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIODDNQGZVTVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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